4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine
Overview
Description
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H2BrF3N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of bromine, fluorine, and hydrazine functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine typically involves the reaction of 4-Bromo-2,3,5,6-tetrafluoropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
4-Bromo-2,3,5,6-tetrafluoropyridine+Hydrazine hydrate→this compound+HF
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyridines, while coupling reactions produce biaryl compounds.
Scientific Research Applications
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, altering the function of the target molecule. The fluorine atoms enhance the compound’s stability and reactivity, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluoropyridine
- 2,3,5-Trifluoro-6-hydrazinopyridine
- 4-Bromo-2,3,5-trifluoropyridine
Uniqueness
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity patterns. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(4-bromo-3,5,6-trifluoropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKOTXHCHASOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1NN)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650530 | |
Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65717-66-0 | |
Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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